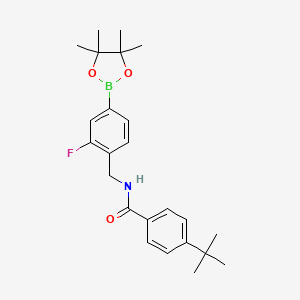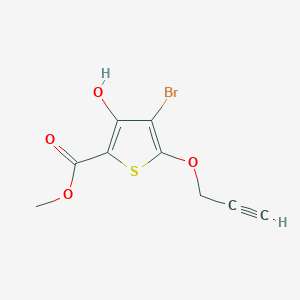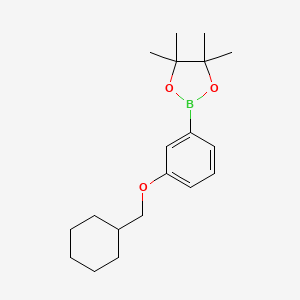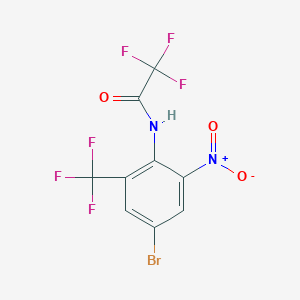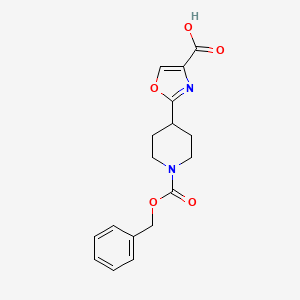
3-Amino-2-(propan-2-yloxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(propan-2-yloxy)benzoic acid is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzoic acid, where the amino group is positioned at the third carbon, and the propan-2-yloxy group is attached to the second carbon of the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(propan-2-yloxy)benzoic acid typically involves the reaction of 3-amino-2-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(propan-2-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and bases like sodium hydride (NaH) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the amino group.
Substitution: Various alkoxy derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(propan-2-yloxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-Amino-2-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propan-2-yloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminobenzoic acid: Lacks the propan-2-yloxy group, making it less lipophilic.
2-Amino-4-(propan-2-yloxy)benzoic acid: Similar structure but with different positioning of the amino and propan-2-yloxy groups.
4-Aminobenzoic acid: Known for its use in sunscreen formulations.
Uniqueness
3-Amino-2-(propan-2-yloxy)benzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its enhanced lipophilicity and potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
3-amino-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,11H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
PKNGHEZREGMJKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC=C1N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






